molecular formula C14H17NO3 B5789964 4-benzamidocyclohexane-1-carboxylic Acid

4-benzamidocyclohexane-1-carboxylic Acid

Cat. No.: B5789964
M. Wt: 247.29 g/mol
InChI Key: PFTKGHOYESQATJ-UHFFFAOYSA-N
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Description

4-Benzamidocyclohexane-1-carboxylic Acid is an organic compound characterized by a benzamide group attached to a cyclohexane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzamidocyclohexane-1-carboxylic Acid typically involves the condensation of benzoic acid derivatives with cyclohexane carboxylic acid derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, and highly efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzamidocyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzamide group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or cyclohexane derivatives.

Scientific Research Applications

4-Benzamidocyclohexane-1-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzamidocyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Uniqueness: 4-Benzamidocyclohexane-1-carboxylic Acid is unique due to the combination of a benzamide group and a cyclohexane ring, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions in biological systems and diverse reactivity in chemical synthesis.

Properties

IUPAC Name

4-benzamidocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17)18/h1-5,11-12H,6-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTKGHOYESQATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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